REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[S:8][CH:9]=[C:10]([Br:12])[N:11]=1>>[Br:6][C:7]1[S:8][C:9]([S:2]([Cl:1])(=[O:5])=[O:3])=[C:10]([Br:12])[N:11]=1
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=C(N1)Br
|
Type
|
CUSTOM
|
Details
|
with stirring over 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated to 150 degrees overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by carefully and
|
Type
|
ADDITION
|
Details
|
slowly pouring onto ice (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting precipitate was extracted with ethyl acetate (2×200 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→15/85)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=C(N1)Br)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |